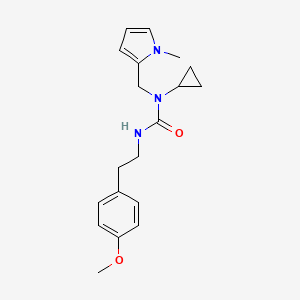
1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3), which is a tyrosine kinase enzyme that plays a crucial role in the immune system.
Mécanisme D'action
CP-690,550 selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea by binding to its active site, thereby preventing the phosphorylation of signal transducers and activators of transcription (STAT) proteins. This inhibition leads to the suppression of cytokine signaling, which is essential for the activation of T cells and B cells. CP-690,550 has been shown to be highly selective for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, with minimal inhibition of other JAK family members.
Biochemical and Physiological Effects
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. CP-690,550 has also been shown to reduce the proliferation of T cells and B cells, leading to the suppression of the immune response. In addition, CP-690,550 has been shown to have a positive effect on bone metabolism, which is often disrupted in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 for lab experiments is its high selectivity for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which minimizes off-target effects. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of CP-690,550 is its potential for immunosuppression, which can lead to an increased risk of infections. Therefore, careful monitoring of patients is required when using this compound for therapeutic purposes.
Orientations Futures
There are several future directions for the research on CP-690,550. One of the areas of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and type 1 diabetes. Another area of research is the development of more selective 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea inhibitors that can overcome the limitations of CP-690,550. Additionally, the use of CP-690,550 in combination with other immunomodulatory agents is also an area of interest for future research.
Conclusion
In conclusion, CP-690,550 is a chemical compound that has shown significant potential for the treatment of autoimmune diseases. The compound selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, leading to the suppression of the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, further research is required to fully understand the potential of this compound in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis method of CP-690,550 involves the reaction of 1-(4-methoxyphenethyl)piperazine with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of sodium triacetoxyborohydride to obtain the intermediate compound. The intermediate compound is then reacted with cyclopropyl isocyanate to yield the final product, CP-690,550. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies by inhibiting the activity of 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which is involved in the activation of T cells and B cells, leading to the suppression of the immune response.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methylpyrrol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-13-3-4-17(21)14-22(16-7-8-16)19(23)20-12-11-15-5-9-18(24-2)10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIWOJYROIOQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

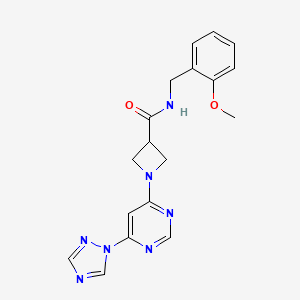

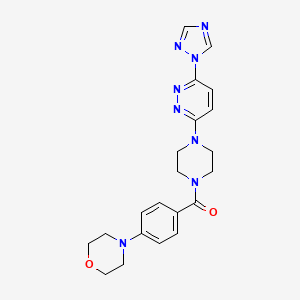

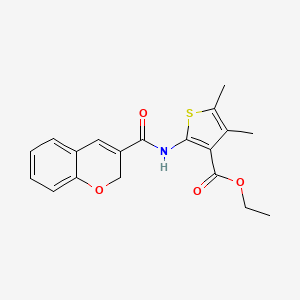
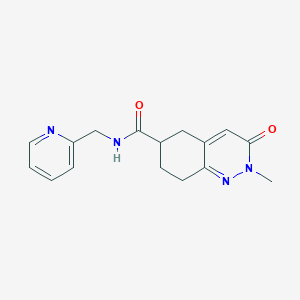
![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)
![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)
![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide](/img/structure/B2356603.png)
![(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2356605.png)